molecular formula C7H9N3O B13681236 7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B13681236
M. Wt: 151.17 g/mol
InChI Key: KACPQTXKKIQJLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one typically involves cyclization reactions. One common method includes the reaction of appropriate hydrazine derivatives with diketones under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern and the presence of both pyrazole and pyrazine rings.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C7H9N3O/c1-5-4-8-7(11)6-2-3-9-10(5)6/h2-3,5H,4H2,1H3,(H,8,11)

InChI Key

KACPQTXKKIQJLK-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)C2=CC=NN12

Origin of Product

United States

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